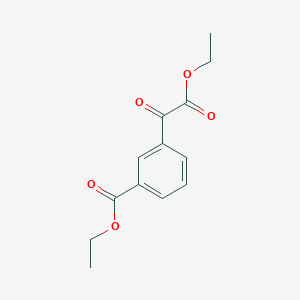

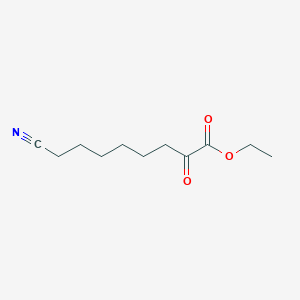

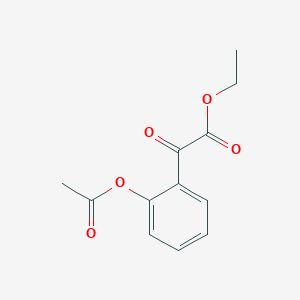

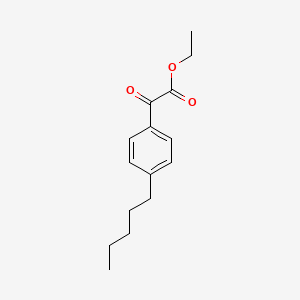

Ethyl 2-oxo-2-(4-pentylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

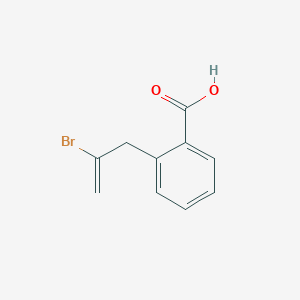

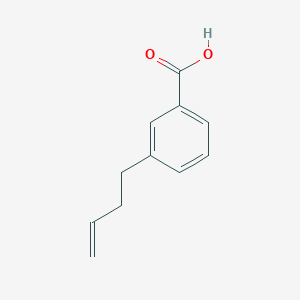

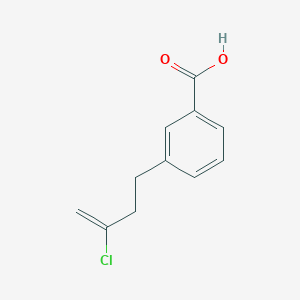

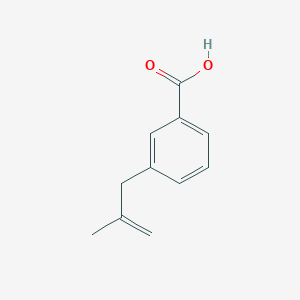

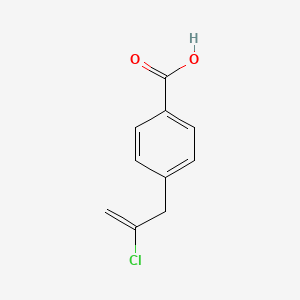

Ethyl 2-oxo-2-(4-pentylphenyl)acetate is a chemical compound with the molecular formula C15H20O3. It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-oxo-4-phenylbutyrate has been used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor . The preparation of ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate was used as a starting material for the synthesis of compounds in a study .Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2-(4-pentylphenyl)acetate is based on structures generated from information available in databases . The molecular weight of this compound is 248.32 g/mol.Chemical Reactions Analysis

The bonding evolution theory has been used to investigate the flow of electron density along the reaction pathways of similar compounds . This reaction has multiple channels and each one takes place via several steps .Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 2-oxo-2-(4-pentylphenyl)acetate is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its ketone group can be targeted for reductive reactions, leading to the formation of secondary alcohols which are key intermediates in the production of active pharmaceutical ingredients (APIs) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo a range of reactions including nucleophilic acyl substitution and reduction to form alcohols or amines, which are crucial steps in the synthesis of complex organic molecules .

Material Science

In material science, Ethyl 2-oxo-2-(4-pentylphenyl)acetate could be used in the development of new polymeric materials. Its ester group allows it to act as a monomer that can be polymerized or copolymerized to create novel plastics or resins with potential applications in various industries .

Analytical Chemistry

This compound may be used as a standard or reference material in chromatographic analysis. Its unique structure allows it to be a potential candidate for method development in the separation sciences, aiding in the identification and quantification of similar compounds .

Biochemistry Research

In biochemistry research, the compound’s structural features make it a candidate for enzyme-substrate studies, particularly in the investigation of esterases and other enzymes that target ester bonds. This can contribute to a better understanding of enzyme mechanisms and kinetics .

Agricultural Chemistry

While direct applications in agriculture are not well-documented, compounds like Ethyl 2-oxo-2-(4-pentylphenyl)acetate could be studied for their effects on plant growth and development, potentially leading to the synthesis of new agrochemicals .

Environmental Science

Research into the environmental fate of Ethyl 2-oxo-2-(4-pentylphenyl)acetate can provide insights into its biodegradability and potential impact on ecosystems. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its environmental footprint .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-oxo-2-(4-pentylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSWBZRBQYLKPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297496 |

Source

|

| Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(4-pentylphenyl)acetate | |

CAS RN |

951888-80-5 |

Source

|

| Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.